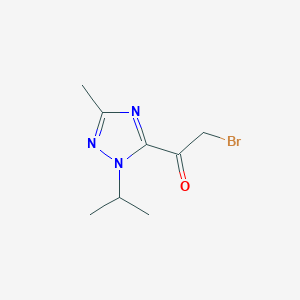
4-bromo-1-ethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-ethylisoquinoline is an organic compound with the molecular formula C11H10BrN. It belongs to the class of isoquinolines, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-ethylisoquinoline can be synthesized through several methods. One common approach involves the bromination of 1-ethylisoquinoline. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an organic solvent like chloroform (CHCl3) or carbon tetrachloride (CCl4) at elevated temperatures .
Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium (Pd) catalysts. This reaction can selectively produce 4-bromoisoquinoline under specific conditions, such as using PdBr2/CuBr2/LiBr in acetonitrile (MeCN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form 1-ethylisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted isoquinoline derivatives.
Oxidation: Isoquinoline N-oxides.
Reduction: 1-Ethylisoquinoline.
Scientific Research Applications
4-Bromo-1-ethylisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 4-bromo-1-ethylisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary based on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Similar structure but lacks the ethyl group at the nitrogen atom.
1-Ethylisoquinoline: Similar structure but lacks the bromine atom at the 4-position.
Isoquinoline: The parent compound without any substituents
Uniqueness
4-Bromo-1-ethylisoquinoline is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, while the ethyl group can affect the compound’s solubility and interaction with biological targets .
Properties
CAS No. |
7114-89-8 |
|---|---|
Molecular Formula |
C11H10BrN |
Molecular Weight |
236.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



